Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate
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Overview
Description
Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine.
Coupling Reaction: The diazonium salt formed is then coupled with 7-sulphonato-1-naphthylamine to form an azo compound.
Further Coupling: This intermediate is further coupled with 2,5-dimethylphenylamine and finally with naphthalene-1,5-disulphonic acid to form the final product.
Industrial Production Methods
Industrial production typically involves large-scale batch processes where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate is used in various scientific research applications:
Chemistry: As a pH indicator and in titrations.
Biology: In staining techniques for microscopy.
Medicine: As a diagnostic dye in medical imaging.
Industry: In textile dyeing and as a colorant in inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various cellular components that interact with the dye, allowing it to be used in staining and imaging applications.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
- Trisodium 3-((4-((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-1,5-disulphonate
Uniqueness
The unique combination of the triazine ring and azo groups in Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate provides it with distinct chemical properties, making it particularly useful in applications requiring high stability and specific color properties.
Properties
CAS No. |
84434-57-1 |
---|---|
Molecular Formula |
C31H21ClN9Na3O9S3 |
Molecular Weight |
864.2 g/mol |
IUPAC Name |
trisodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C31H24ClN9O9S3.3Na/c1-15-11-26(16(2)10-25(15)40-38-17-12-22-20(28(13-17)53(48,49)50)4-3-5-27(22)52(45,46)47)41-39-24-9-8-23(34-31-36-29(32)35-30(33)37-31)19-7-6-18(14-21(19)24)51(42,43)44;;;/h3-14H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H3,33,34,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
VQUVUAWDYNXRIM-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)N=NC4=C5C=C(C=CC5=C(C=C4)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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